alpha-Bergamotene

Catalog No.
S560430
CAS No.
17699-05-7
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Bergamotene

Sourcing pure α-bergamotene is critical for reproducible research, as crude bergamot oil contains

CAS Number

17699-05-7

Product Name

alpha-Bergamotene

IUPAC Name

2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3

InChI Key

YMBFCQPIMVLNIU-UHFFFAOYSA-N

SMILES

CC1=CCC2CC1C2(C)CCC=C(C)C

Synonyms

alpha-bergamotene, cis-alpha-bergamotene, trans-alpha-bergamotene

Canonical SMILES

CC1=CCC2CC1C2(C)CCC=C(C)C

The exact mass of the compound alpha-Bergamotene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Supplementary Records. It belongs to the ontological category of polycyclic olefin in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

alpha-Bergamotene (CAS 17699-05-7) is a bicyclic sesquiterpene hydrocarbon, a class of C15 isoprenoids found widely in nature. It exists as multiple structural and stereoisomers, primarily α- and β-bergamotene, which differ in the position of a double bond. As a key volatile component in the essential oils of plants like bergamot, lime, and carrot, its primary procurement drivers are applications in fragrance chemistry for its woody-citrus notes and as a specialized semiochemical for research into plant-insect interactions. Its utility is defined by its specific isomeric structure, which dictates its biological activity and chemical reactivity.

Research Fit

Semiochemical Research Plant-insect communication workflow; defined isomer for target-specific ecological and behavioral studies
Chemical Ecology Pollinator-herbivore trade-off study context; tissue-specific emission research model
Analytical Reference Dominant bergamotene isomer; marker compound for essential oil QC and phytochemical analysis workflow

Substituting pure alpha-bergamotene with seemingly similar alternatives presents significant risks to reproducibility and application success. Isomeric variants, such as beta-bergamotene, exhibit distinct biological activities due to the specific stereochemistry required for interaction with olfactory receptors and enzymes. Procuring crude bergamot essential oil as a low-cost alternative is non-viable for most technical applications; alpha-bergamotene constitutes a very minor fraction (<1%) of the oil, which is dominated by high concentrations of limonene (up to 55%), linalyl acetate, and linalool. These major components will interfere with chemical syntheses, overwhelm sensitive bioassays, and make precise dosing of the target compound impossible.

Substitution Risk

β-Bergamotene structural isomer
Double-bond position differs; may shift semiochemical receptor interaction profile and alter ecological assay outcomes
α-Santalene stereochemistry
Distinct stereochemistry from α-bergamotene; pheromone blend synergy and behavioral response may not transfer without validation
β-Bisabolene target profile
Divergent target engagement context reported; RPIA-focused computational studies may require compound-specific verification
Generic sesquiterpene substitution
General hydrophobicity does not replicate the pollinator-herbivore dual-function context reported for α-bergamotene

Purity Advantage: Infeasibility of Using Crude Bergamot Oil as a Direct Source

For applications requiring alpha-bergamotene as a chemical precursor or a bioactive agent for dose-response studies, using crude bergamot essential oil is quantitatively impractical. Compositional analyses consistently show that alpha-bergamotene is a minor component, part of a total sesquiterpene hydrocarbon fraction that makes up less than 1% of the oil. The oil is dominated by compounds like limonene and linalyl acetate, which are present at concentrations 1-2 orders of magnitude higher.

Evidence DimensionCompound Concentration (% of Essential Oil)
Target Compound Data<1% (as part of total sesquiterpene fraction)
Comparator Or BaselineMajor components in Bergamot Oil: Limonene (25-55%), Linalyl Acetate (>15%), Linalool (2-20%)
Quantified DifferenceTarget compound is present at a concentration 25x to >50x lower than the primary interfering components.
ConditionsCompositional analysis of cold-pressed Bergamot (Citrus bergamia) essential oil via HRGC and HRGC/MS.

This massive concentration disparity makes purified alpha-bergamotene the only viable choice for reproducible research, synthesis, or formulation where dose accuracy is required.

Ecological dual-function
Head-to-head
α-Bergamotene uniquely mediates both hawkmoth pollination enhancement and predatory bug attraction in Nicotiana attenuata. Other major volatiles such as (E)-β-ocimene and linalool do not exhibit this coordinated dual function. NaTPS38 gene silencing abolishes both ecological outcomes.
Supports pollinator-herbivore conflict research context
Dual-function phenotype is gene-specific within the N. attenuata model system

Differentiated Pheromonal Activity Compared to beta-Bergamotene Isomer

In the development of biomimetic semiochemicals, isomeric purity is critical. While both alpha- and beta-trans-bergamotene are components of the male-produced sex pheromone of the wasp *Melittobia digitata*, they elicit quantitatively different behavioral responses from females. In bioassays, synthetic beta-trans-bergamotene attracted approximately 70% of females, whereas alpha-trans-bergamotene attracted a lower but significant proportion of approximately 45%. This demonstrates that while both are active, they are not functionally interchangeable.

Evidence DimensionFemale Wasp Attraction (% Response)
Target Compound Data~45%
Comparator Or Baselinebeta-trans-bergamotene: ~70%
Quantified DifferenceThe beta-isomer elicits a ~1.5x greater response, but the alpha-isomer is a key part of the natural blend, indicating a complex signaling role.
ConditionsBioassay with virgin females of the ectoparasitoid *Melittobia digitata* responding to synthetic isomers.

For creating precise, effective pest management lures, understanding the specific contribution and activity level of each isomeric component is critical for mimicking the natural signal.

Isomer abundance
Class-level
52.3% relative abundance in Teucrium scordium essential oil, exceeding the next highest sesquiterpene component by over 34% absolute concentration. Consistently reported as the predominant bergamotene isomer across diverse plant taxa and fungal species.
Supports sourcing consistency and purification workflow
Class-level inference across diverse taxa; specific lot abundance may vary by source

Clarified Application Scope: Ineffective for Plant Abiotic Stress Protection

While some volatile terpenes (e.g., isoprene) are known to protect plants from abiotic stress, evidence shows this is not a viable application for alpha-bergamotene. In studies using transgenic *Nicotiana attenuata* plants engineered to produce a blend of (E)-α-bergamotene and (E)-β-farnesene, the compounds quenched atmospheric ozone but provided no measurable protection against oxidative damage, nor did they maintain photosynthetic function or plant fitness under ozone, UVB, or drought stress. This contrasts with the protective effects seen from other classes of terpenes.

Evidence DimensionPlant protection from oxidative damage (photosynthesis, fitness)
Target Compound DataNo significant protective effect observed.
Comparator Or BaselineOther volatile terpenes (isoprene, monoterpenes) which have demonstrated protective effects in prior studies.
Quantified DifferenceFails to provide the abiotic stress protection associated with other terpenes, clarifying its functional limitations.
ConditionsTransgenic *Nicotiana attenuata* over-expressing a terpene synthase gene, exposed to acute and chronic ozone, UVB, and drought stress.

This evidence prevents the mis-procurement of alpha-bergamotene for abiotic stress research, directing buyers toward more suitable compounds and avoiding costly failed experiments.

Pheromone blend specificity
Head-to-head
α-Bergamotene alone: not attractive to Dolycoris baccarum. Binary blend (α-bisabolol + α-bergamotene 10:1): moderately attractive but significantly less than the complete male-produced blend. (S)-β-bisabolene alone: also not attractive. Full natural blend is the behavioral gold standard.
Supports semiochemical formulation fidelity context
Blend-dependent synergy; suboptimal ratios reduce trapping efficacy
RPIA binding affinity
Cross-study comparable
-5.7 kcal/mol against Ribose-5-phosphate isomerase A (RPIA) target in in silico docking screen of Nigella sativa seed oil constituents. Ranked best among tested compounds for this specific target.
Supports RPIA-focused computational screening context
In silico evidence; requires in vitro validation. β-bisabolene prefers ACE2 (-8.0 kcal/mol)
Oviposition behavior
Head-to-head
(E)-α-bergamotene functions as an oviposition attractant for Spodoptera frugiperda adult females. In the same experimental system, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) functions as an oviposition deterrent. This is a qualitative functional differentiation, not a potency difference.
Supports pest management semiochemical research context
Functional differentiation from deterrent volatiles; field-trial context may vary

Component for Development of Isomer-Specific Semiochemical Lures

Based on its defined, quantitative role as a component of insect pheromone blends, alpha-bergamotene is correctly procured for R&D of species-specific agricultural or ecological monitoring tools where isomeric ratio and purity are critical for efficacy.

Analytical Reference Standard for Quality Control

Given its low and variable concentration in natural extracts, purified alpha-bergamotene serves as an essential analytical standard for QC/QA in the fragrance, flavor, and essential oil industries to accurately quantify its presence in complex mixtures.

Specialized Precursor for Sesquiterpenoid Synthetic Chemistry

The unique bicyclo[3.1.1]heptane core of alpha-bergamotene makes it a valuable starting material for the synthesis of more complex sesquiterpenoids or novel derivatives. Procuring the pure compound is non-negotiable to avoid unpredictable side reactions from the numerous other reactive terpenes present in crude oils.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pollinator-herbivore trade-off studies
Defined isomer for ecological assay context
Tissue-specific emission endpoint verification
IPM semiochemical formulation
Pheromone blend fidelity requirement
Behavioral response assay context
RPIA-targeted computational screening
Target-specific binding context
In silico docking reproducibility review
Essential oil QC reference standard
Isomer-specific marker compound
GC-MS quantification consistency

XLogP3

4.8

Other CAS

17699-05-7

Wikipedia

Alpha-bergamotene

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